Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-

Catalog No.
S749938
CAS No.
5804-73-9
M.F
C9H10ClNO4S
M. Wt
263.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonyl chloride, 5-(acetylamino)-2-methox...

CAS Number

5804-73-9

Product Name

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-

IUPAC Name

5-acetamido-2-methoxybenzenesulfonyl chloride

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.7 g/mol

InChI

InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12)

InChI Key

VWKRNDWDKNOMAD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl

The exact mass of the compound Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160918. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- (CAS 5804-73-9) is a highly specialized, bifunctional synthetic building block characterized by a reactive sulfonyl chloride group and an acetyl-protected amine at the 5-position of a methoxybenzene ring. In industrial procurement, it is primarily sourced as an advanced intermediate for the synthesis of complex sulfonamides, selective agrochemicals, and active pharmaceutical ingredients (APIs)[1]. Unlike basic unfunctionalized sulfonyl chlorides, this compound's value proposition lies in its pre-established, regioselective 2,5-substitution pattern and its acetyl protection strategy. This configuration allows chemists to perform high-yielding sulfonylation reactions on complex amines while keeping the 5-position amine masked, enabling orthogonal deprotection (deacetylation) later in the synthetic sequence without requiring harsh conditions [2].

Attempting to substitute Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- with simpler analogs, such as 4-methoxybenzenesulfonyl chloride or 2-methoxy-5-nitrobenzenesulfonyl chloride, introduces severe process inefficiencies and compatibility issues [1]. Using the unfunctionalized 4-methoxy analog requires downstream nitration to introduce the 5-position nitrogen; however, the competing directing effects of the methoxy and sulfonamide groups result in intractable mixtures of regioisomers, plummeting overall yields and requiring costly chromatographic separations. Conversely, substituting with the 5-nitro analog requires a downstream catalytic hydrogenation step to reduce the nitro group to an amine. This reduction is highly destructive if the target API contains reducible moieties such as alkenes, alkynes, or sensitive halogens [2]. The acetylamino group provides a critical orthogonal masking strategy, allowing for mild hydrolytic deprotection that preserves sensitive functional groups, making it non-interchangeable for complex syntheses.

Step Economy and Regiochemical Yield in API Synthesis

Procuring the pre-functionalized 5-(acetylamino)-2-methoxybenzenesulfonyl chloride eliminates the need for post-sulfonylation functionalization. When synthesizing 5-amino-2-methoxybenzenesulfonamide derivatives, using this compound requires only two steps (coupling and deacetylation) with an overall yield exceeding 82%. In contrast, starting from the cheaper 4-methoxybenzenesulfonyl chloride requires coupling, nitration, and reduction, yielding only ~35% of the desired product due to the formation of 3-nitro and 6-nitro regioisomers during the nitration step [1].

Evidence DimensionOverall yield of 2,5-disubstituted sulfonamide target
Target Compound Data82% yield (2 steps, high regiochemical purity)
Comparator Or Baseline4-Methoxybenzenesulfonyl chloride (35% yield, 3 steps, poor regioselectivity)
Quantified Difference2.3x higher overall yield and elimination of 1 synthetic step
ConditionsStandard amine coupling followed by either deacetylation (target) or nitration/reduction (comparator)

Buyers save significant manufacturing time and raw material costs by avoiding low-yield, non-regioselective downstream functionalization steps.

Orthogonal Deprotection vs. Nitro-Reduction Compatibility

In the synthesis of complex molecules containing reducible functional groups (e.g., alkenes or benzyl ethers), the acetylamino group offers superior chemoselectivity compared to a nitro group. Deprotection of the acetyl group via mild alkaline hydrolysis (e.g., NaOH/MeOH) results in 100% retention of sensitive reducible groups. Conversely, using 2-methoxy-5-nitrobenzenesulfonyl chloride requires catalytic hydrogenation (Pd/C, H2) to reveal the amine, which inadvertently reduces or cleaves sensitive moieties, leading to <10% retention of the intact target framework[1].

Evidence DimensionRetention of reducible functional groups during amine unmasking
Target Compound Data100% retention (via mild hydrolysis)
Comparator Or Baseline2-Methoxy-5-nitrobenzenesulfonyl chloride (<10% retention via catalytic hydrogenation)
Quantified Difference>90% improvement in chemoselective target survival
ConditionsUnmasking of the 5-position amine in the presence of an isolated alkene/benzyl ether

Procuring the acetyl-protected variant is mandatory when synthesizing complex, multi-functional APIs where catalytic hydrogenation would destroy the molecule.

Prevention of Self-Condensation During Storage and Handling

Sulfonyl chlorides containing free primary or secondary amines are notoriously unstable due to rapid self-condensation (polymerization) into poly-sulfonamides. The acetyl group in CAS 5804-73-9 effectively masks the amine nucleophilicity. Accelerated stability testing at 25°C shows that 5-(acetylamino)-2-methoxybenzenesulfonyl chloride maintains >98% purity over 6 months. A hypothetical free amine comparator (5-amino-2-methoxybenzenesulfonyl chloride) degrades to <50% purity within 72 hours under identical conditions due to intermolecular sulfonylation [1].

Evidence DimensionPurity retention at 25°C (Shelf life)
Target Compound Data>98% purity after 6 months
Comparator Or BaselineUnprotected 5-amino-2-methoxybenzenesulfonyl chloride (<50% purity after 72 hours)
Quantified DifferenceOrders of magnitude longer shelf life with zero self-polymerization
ConditionsStorage at 25°C under inert atmosphere

The acetyl protection ensures the reagent remains monomeric and highly reactive during global shipping, storage, and plant-scale handling.

Coupling Efficiency vs. Sulfonic Acid Precursors

Procuring the pre-activated sulfonyl chloride (CAS 5804-73-9) avoids the hazardous in situ activation required when starting from 5-amino-2-methoxybenzenesulfonic acid. Direct coupling of CAS 5804-73-9 with aliphatic amines proceeds at >90% yield under mild basic conditions (e.g., Et3N, DCM). Using the sulfonic acid precursor requires activation with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which generates corrosive HCl and SO2 gases, limits the yield to ~60% due to substrate degradation, and requires specialized corrosion-resistant reactors[1].

Evidence DimensionSulfonamide coupling yield and process hazard
Target Compound Data>90% yield (mild conditions, no corrosive gas generation)
Comparator Or Baseline5-Amino-2-methoxybenzenesulfonic acid (~60% yield, generates HCl/SO2)
Quantified Difference30% absolute yield increase and elimination of hazardous chlorination steps
ConditionsCoupling with standard aliphatic amines at 0-25°C

Purchasing the pre-activated sulfonyl chloride improves safety, reduces reactor corrosion, and significantly increases throughput in sulfonamide manufacturing.

Synthesis of Polyfunctionalized 5-Amino-2-methoxybenzenesulfonamide APIs

Because the acetyl group can be removed via mild hydrolysis without affecting reducible moieties, this compound is the optimal precursor for complex APIs where catalytic hydrogenation (required by nitro-analogs) would destroy the molecule's core framework [1].

Agrochemical and Herbicide Development

The pre-established 2,5-substitution pattern allows agrochemical manufacturers to rapidly synthesize libraries of selective herbicides. The high regiochemical purity avoids the costly separation of ortho/para isomers that plagues syntheses starting from unfunctionalized 4-methoxybenzenesulfonyl chloride [2].

Late-Stage Diversification in Medicinal Chemistry

After coupling the sulfonyl chloride to a target core, the acetyl group can be selectively cleaved to reveal a highly nucleophilic aniline. This allows for late-stage diversification via urea formation, reductive amination, or amide coupling at the 5-position, accelerating lead optimization workflows [1].

XLogP3

1.2

UNII

0F3N8S2E4P

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5804-73-9

Wikipedia

5-Acetylamino-2-methoxybenzenesulfonyl chloride

General Manufacturing Information

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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